Nonylbenzenesulfonic acid

Description

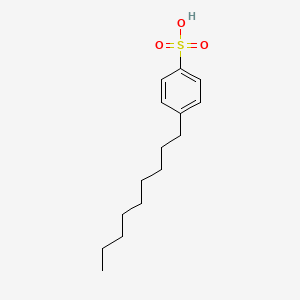

Nonylbenzenesulfonic acid (C15H24O3S) is an alkylbenzenesulfonic acid featuring a nine-carbon (nonyl) alkyl chain attached to a benzene ring sulfonated at the para position. It is commonly used as a surfactant due to its amphiphilic properties, enabling effective emulsification and detergency. Industrially, it is often employed as its sodium salt (sodium nonylbenzenesulfonate) in formulations for detergents, dry cleaning agents, and emulsifiers . The compound is synthesized via sulfonation of nonylbenzene, a process typical for alkylbenzenesulfonic acids .

Structure

3D Structure

Properties

CAS No. |

47019-68-1 |

|---|---|

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4-nonylbenzenesulfonic acid |

InChI |

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18) |

InChI Key |

WPTFZDRBJGXAMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylbenzenesulfonic acid is typically synthesized through the sulfonation of nonylbenzene. The process involves the reaction of nonylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the proper formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where nonylbenzene is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Nonylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonates.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonates.

Substitution: Various substituted benzenesulfonic acids.

Scientific Research Applications

Agricultural Applications

Nonylbenzenesulfonic acid is primarily utilized as a surfactant in pesticide formulations. Its role as an inert ingredient enhances the efficacy of active ingredients in these formulations, improving their spreadability and adhesion on plant surfaces.

Key Uses:

- Surfactant in Pesticides: It acts as an adjuvant to enhance the performance of herbicides, fungicides, and insecticides applied to crops.

- Food-Contact Sanitizers: Used in formulations designed for sanitizing food-contact surfaces, ensuring compliance with safety regulations .

Cleaning Products

The compound is widely employed in various cleaning agents due to its effectiveness in reducing surface tension and improving wetting properties.

Applications:

- Industrial Cleaners: this compound is found in formulations for cleaning industrial equipment and surfaces.

- Household Cleaning Products: It is included in detergents and surface cleaners for its ability to emulsify oils and dirt .

Environmental Remediation

This compound plays a significant role in environmental cleanup efforts, particularly in the recovery of petroleum hydrocarbons from contaminated sites.

Case Studies:

- Surfactant-Enhanced Oil Recovery (SEOR): This method employs this compound to mobilize and recover light non-aqueous phase liquids (LNAPL) from soil and groundwater. For example, a project in Coastal New Jersey successfully removed approximately 57 gallons of LNAPL using a surfactant formulation that included this compound .

- Jet Fuel Recovery at Charlotte Air National Guard: A pilot test demonstrated the effectiveness of this compound in recovering jet fuel from contaminated groundwater. The test resulted in the removal of 68% of the target jet fuel volume .

Health and Safety Considerations

While this compound is effective for various applications, it is essential to consider its safety profile. The compound can cause skin and eye irritation; therefore, proper personal protective equipment (PPE) should be used during handling .

Table 1: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Surfactant in pesticide formulations | Enhances efficacy of active ingredients |

| Cleaning Products | Industrial and household cleaners | Improves emulsification |

| Environmental Remediation | Surfactant-enhanced oil recovery | Effective in LNAPL recovery |

Table 2: Case Study Outcomes

| Case Study Location | Contaminant Type | Recovery Rate | Volume Recovered |

|---|---|---|---|

| Coastal New Jersey | No. 2 Fuel Oil | 3-5 times higher than conventional methods | 57 gallons |

| Charlotte Air National Guard | Jet Fuel | 68% | Estimated 106 gallons |

| Alameda Naval Air Station | TCA and TCE DNAPL | Over 95% recovery within 30 days | 65 gallons |

Mechanism of Action

The mechanism of action of nonylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is utilized in various applications, from detergents to pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Chain Length Variation

Alkylbenzenesulfonic acids differ primarily in alkyl chain length, which influences solubility, critical micelle concentration (CMC), and applications:

- Nonylbenzenesulfonic acid (C9): Balances moderate hydrophobicity and water solubility, making it suitable for household detergents and industrial cleaners .

- Dodecylbenzenesulfonic acid (C12) : With a longer alkyl chain, it exhibits lower water solubility and higher surfactant efficiency, ideal for heavy-duty industrial cleaners .

- 4-Methylbenzenesulfonic acid (C1) : The short methyl group enhances water solubility, favoring use as a catalyst in organic synthesis or in pharmaceutical formulations .

Substituent Effects

Functional groups beyond alkyl chains significantly alter properties:

- 3-Nitrobenzenesulfonic acid : The nitro group introduces electron-withdrawing effects, increasing reactivity and toxicity. It is used in dye synthesis and as an intermediate in chemical manufacturing but requires stringent handling due to environmental risks .

- 5-Amino-2-phenylbenzenesulfonic acid: The amino group enhances polarity, enabling applications in pharmaceuticals and agrochemicals. Its sulfonic acid group improves solubility in aqueous systems .

Physicochemical Properties

| Compound | Alkyl Chain Length | Substituent | Melting Point (°C) | Solubility | CMC (mmol/L) |

|---|---|---|---|---|---|

| This compound | 9 | Sulfonic acid | Not reported | Moderate in water | ~1.0* |

| Dodecylbenzenesulfonic acid | 12 | Sulfonic acid | Not reported | Low in water | ~0.1* |

| 4-Methylbenzenesulfonic acid | 1 | Sulfonic acid | 38 (acid) | High in water | >100* |

| 3-Nitrobenzenesulfonic acid | N/A | Nitro, sulfonic | 70 (sodium salt) | Soluble in hot water | N/A |

*CMC values estimated based on alkyl chain length trends .

Environmental and Regulatory Aspects

- Regulations: Alkylbenzenesulfonic acids, including nonyl- and dodecyl derivatives, are subject to EPA Significant New Use Rules (SNURs), requiring reporting for water release .

- Biodegradability: Linear alkyl chains degrade faster than branched isomers. This compound’s environmental persistence depends on its branching structure, though specific data are scarce .

Research Findings and Data

- Limited Studies: N-Undecylbenzenesulfonic acid has minimal published research, highlighting a gap in understanding its toxicological profile .

- Functional Group Impact : Nitro-substituted derivatives like 3-nitrobenzenesulfonic acid exhibit higher acute toxicity compared to alkyl-substituted analogs, necessitating specialized disposal protocols .

Biological Activity

Nonylbenzenesulfonic acid (NBSA) is a member of the alkylbenzenesulfonic acids family, which are widely used as surfactants in various industrial applications. This article explores the biological activity of NBSA, focusing on its toxicity, potential genotoxic effects, and environmental impact based on diverse research findings.

- Chemical Formula : C₁₅H₂₄O₃S

- Molecular Weight : 288.42 g/mol

- CAS Number : 25155-30-0

Acute Toxicity

Studies have shown that this compound exhibits moderate acute toxicity. The median lethal dose (LD50) values for related compounds, such as linear alkylbenzenesulfonates (LAS), range from 530 to 1470 mg/kg body weight in rats. Symptoms of toxicity observed include piloerection, diarrhea, and signs of gastrointestinal distress .

Chronic Toxicity

In chronic exposure studies, particularly a 28-day oral gavage study in rats, a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight/day was reported. Higher doses resulted in forestomach erosion and squamous cell hyperplasia . The effects were reversible after a recovery period, indicating that while NBSA can cause significant damage at high concentrations, it may not lead to permanent harm if exposure ceases.

Genotoxicity

Research into the genotoxic potential of this compound and its analogues indicates that these compounds do not exhibit significant mutagenic properties. In vitro tests, including the Ames test and micronucleus assays using bacterial and mammalian cell systems, have shown negative results for genotoxicity under various conditions . This suggests that while they may act as alkylating agents in some contexts, their overall risk for inducing genetic mutations appears low.

Environmental Impact

This compound is known to affect microbial communities in aquatic environments. A study highlighted that strains of Nitrosomonas and Nitrosospira showed varying sensitivities to linear alkylbenzenesulfonates (LAS), with metabolic activity being significantly inhibited at concentrations as low as 6 mg/L. This inhibition can disrupt nitrogen cycling processes in ecosystems .

Case Studies

-

Surfactant Flushing for Soil Remediation :

- A pilot test utilized this compound in surfactant flushing to enhance the removal of jet fuel contaminants from soil. The study demonstrated a significant increase in contaminant recovery rates compared to conventional methods, highlighting the compound's effectiveness in environmental cleanup applications .

-

Microbial Growth Studies :

- Research on microbial strains exposed to LAS indicated that while initial growth rates were inhibited at higher concentrations of NBSA, populations exhibited adaptation over time. This biphasic growth response suggests potential resilience among certain microbial communities when exposed to surfactants like NBSA .

Summary of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity; LD50 values ranging from 530-1470 mg/kg in rats |

| Chronic Toxicity | NOAEL of 100 mg/kg/day; reversible effects after cessation of exposure |

| Genotoxicity | Generally non-genotoxic; negative results in Ames and micronucleus tests |

| Environmental Impact | Inhibits microbial activity at low concentrations; affects nitrogen cycling |

| Case Study Insights | Effective in soil remediation; microbial adaptation observed under prolonged exposure |

Q & A

Q. How should researchers document methodological reproducibility for this compound studies?

- Methodological Answer : Follow Beilstein Journal guidelines : Include detailed synthesis protocols, raw spectral data (e.g., NMR integrals, IR baselines), and instrument calibration logs in supplementary materials. For computational studies, provide input files (e.g., Gaussian optimization parameters) and version-specific software details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.